![molecular formula C10H7BrClNO2 B2713541 methyl 5-bromo-6-chloro-1H-indole-3-carboxylate CAS No. 1467059-91-1](/img/structure/B2713541.png)
methyl 5-bromo-6-chloro-1H-indole-3-carboxylate
Overview
Description
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Scientific Research Applications
Synthesis and Chemical Transformations
Derivative Conversion and Bromine Migration : Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate can undergo chemical transformations, such as conversion into tetrahydro, dihydro, and dehydro esters. For instance, a study showed that the treatment of a similar compound with N-bromosuccinimide led to bromine migration to the benzene ring in certain derivatives (Irikawa et al., 1989).
Synthesis of Bromoindoles : The compound has been used in the regioselective synthesis of dibromoindoles. In a specific study, treatment with bromine in acetic acid yielded methyl 5,6-dibromoindole-3-carboxylate, which was then used to synthesize natural and non-natural dibromoindole derivatives (Parsons et al., 2011).
Synthesis of Indole Derivatives : An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates was reported, showcasing the versatility of indole derivatives in chemical synthesis (Akbari & Faryabi, 2023).
Biological and Medicinal Applications
Antibacterial Activities : Indole derivatives, closely related to methyl 5-bromo-6-chloro-1H-indole-3-carboxylate, have been synthesized and evaluated for their antibacterial activities. One study synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives, which showed inhibitory activities against certain bacteria (Carrasco et al., 2020).
Antiproliferative Activity in Cancer Research : Certain indoloquinoline derivatives, related to the subject compound, have demonstrated antiproliferative activity, particularly against human leukemia cells. These findings suggest potential applications in cancer research (Wang et al., 2012).
Material Science and Analytical Applications
Structural Analysis and Characterization : Indole derivatives are subjects of structural analysis using techniques like X-ray diffraction, highlighting their significance in material science (Barakat et al., 2017).
Identification of Impurities in Pharmaceuticals : The compound's derivatives have been used to identify impurities in pharmaceuticals. This application is crucial for ensuring the safety and efficacy of drugs (Li et al., 2007).
Future Directions
properties
IUPAC Name |
methyl 5-bromo-6-chloro-1H-indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMOQYXKIYBPBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-6-chloro-1H-indole-3-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
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